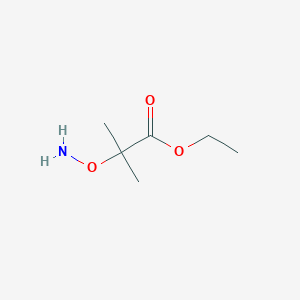

Ethyl 2-(aminooxy)-2-methylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related ethyl esters often involves catalytic reactions and enantioselective processes. For instance, ethyl 2,4-dioxo-4-phenylbutyrate is used as a starting material for the preparation of enantiomerically pure α-hydroxy and α-amino acid esters, utilizing a Pt-cinchona catalyzed enantioselective hydrogenation . Similarly, ethyl 2-azidopropenoate can be transformed into ethyl 2-aminopropenoate derivatives through reactions with nucleophiles like thiophenol or sodium ethoxide .

Molecular Structure Analysis

The molecular structure of ethyl esters can be complex, with the presence of various functional groups affecting their geometry and properties. For example, the vibrational spectra and geometric parameters of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate were studied using both experimental and theoretical methods, revealing details about bond lengths, angles, and torsion angles .

Chemical Reactions Analysis

Ethyl esters can undergo a variety of chemical reactions, leading to the formation of different heterocyclic compounds. The synthesis of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, for example, is a precursor for β-amino-α,β-dehydro-amino acid derivatives and heterocyclic systems . Another compound, ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate, is used to synthesize fused 3-aminopyranones and pyrimidinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl esters are influenced by their molecular structure and the interactions they form. For instance, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate forms a crystal packing with N≡π and O≡π interactions, as well as hydrogen bonds, which can affect its solubility, melting point, and other physical properties . The enantioselective synthesis of related compounds, such as (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, also highlights the importance of stereochemistry in determining the properties of these molecules .

Applications De Recherche Scientifique

Influence on Volatile Ester Formation in Melon

Research by Bauchot et al. (1998) investigated the role of ethylene on volatile formation in melon hybrids. They found that major volatiles in nontransformed hybrids were esters, particularly acetates. Ethyl esters like ethyl butanoate and branched-chain esters such as ethyl 2-methylpropanoate were potent odorants. In antisense hybrids, total volatiles were significantly lower, suggesting a key role of these compounds in fruit aroma profiles (Bauchot, Mottram, Dodson, & John, 1998).

Potential in Anti-inflammatory and Antidyslipidemic Hybrid Synthesis

A study by Navarrete-Vázquez et al. (2011) focused on the synthesis and crystal structure of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a compound with potential analgesic and antidyslipidemic properties. They characterized this compound through various spectroscopic methods and identified its potential bioactivity (Navarrete-Vázquez, Torres-Gómez, Guerrero-Alvarez, & Tlahuext, 2011).

Transformation into Ethyl 2-Aminopropenoate

Kakimoto et al. (1982) discussed the transformation of ethyl 2-azidopropenoate into ethyl 2-aminopropenoate with different substituents. This reaction highlights the chemical versatility of related compounds in synthetic chemistry (Kakimoto, Mariko, Kondo, & Hiyama, 1982).

Orientations Futures

While specific future directions for Ethyl 2-(aminooxy)-2-methylpropanoate were not found, aminooxy compounds are a topic of ongoing research. For instance, there is interest in designing new multicomponent strategies for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .

Propriétés

IUPAC Name |

ethyl 2-aminooxy-2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-4-9-5(8)6(2,3)10-7/h4,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDQCWFFJNRRDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)ON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598134 |

Source

|

| Record name | Ethyl 2-(aminooxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(aminooxy)-2-methylpropanoate | |

CAS RN |

5821-03-4 |

Source

|

| Record name | Ethyl 2-(aminooxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

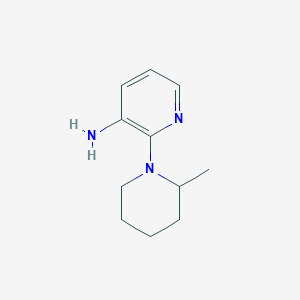

![Imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1357386.png)

![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride](/img/structure/B1357396.png)

![3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357420.png)